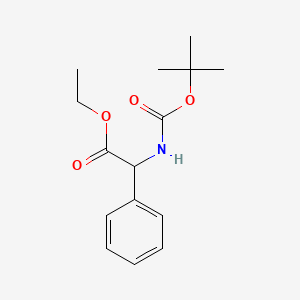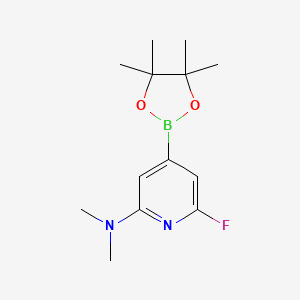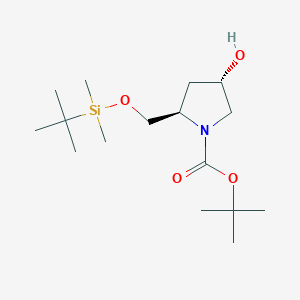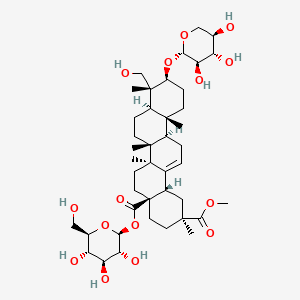
(2S)-2-(phenylcarbamoyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(phenylcarbamoyloxy)propanoate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group attached to the carbamate moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phenylcarbamoyloxy)propanoate typically involves the reaction of (2S)-2-hydroxypropanoic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(2S)−2−hydroxypropanoic acid+phenyl isocyanate→(2S)−2−(phenylcarbamoyloxy)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce (2S)-2-hydroxypropanoic acid and phenylamine.
Oxidation: Oxidative reactions can modify the phenyl group or the carbamate moiety.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and phenylamine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-(phenylcarbamoyloxy)propanoate involves its interaction with specific molecular targets. The phenylcarbamoyloxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(methylcarbamoyloxy)propanoate: Similar structure with a methyl group instead of a phenyl group.
(2S)-2-(ethylcarbamoyloxy)propanoate: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
(2S)-2-(phenylcarbamoyloxy)propanoate is unique due to the presence of the phenyl group, which can influence its chemical properties, reactivity, and potential applications. The phenyl group can enhance the compound’s stability, solubility, and interactions with biological targets compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C10H10NO4- |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
(2S)-2-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/p-1/t7-/m0/s1 |
InChI Key |
HYIHYWQSOXTJFS-ZETCQYMHSA-M |
Isomeric SMILES |
C[C@@H](C(=O)[O-])OC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)[O-])OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)
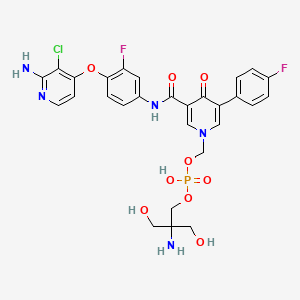


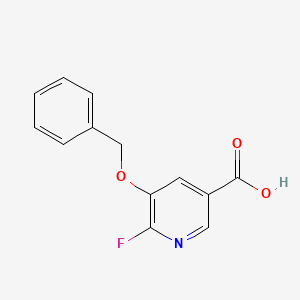
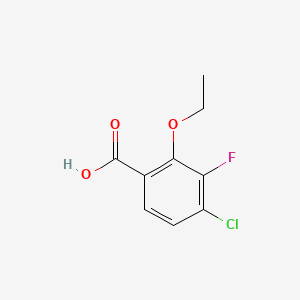
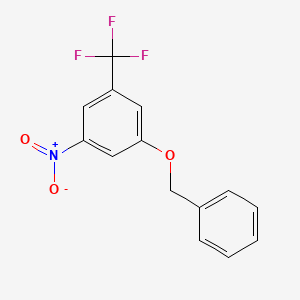
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
